molecular formula C14H20N4O2S B2466606 N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 920247-77-4

N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide

Katalognummer B2466606
CAS-Nummer: 920247-77-4
Molekulargewicht: 308.4
InChI-Schlüssel: HETSBDXRGCMPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane was used to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine”, has been reported. It has an empirical formula of C10H16N4S and a molecular weight of 224.33 .

Wissenschaftliche Forschungsanwendungen

Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands

Research by Glennon et al. (1988) on arylpiperazine derivatives, including compounds similar to N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide, indicates high affinity for 5-HT1A serotonin ligands. This study suggests potential applications in neurological disorders treatment, highlighting the significance of N4-substitution in enhancing affinity for 5-HT1A sites (Glennon et al., 1988).

Sigma Ligands with Subnanomolar Affinity

Perregaard et al. (1995) synthesized compounds including 4-phenylpiperazines, demonstrating high affinity for sigma 1 and sigma 2 binding sites. This study showcases the potential of this compound analogs in developing treatments for conditions associated with sigma receptors, such as schizophrenia (Perregaard et al., 1995).

Synthesis and Tuberculostatic Activity

Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, indicating a potential for this compound in contributing to tuberculosis treatment strategies. Their work emphasizes the importance of structural modifications to enhance biological activity (Foks et al., 2004).

Reversible Kinase Inhibitors Targeting EGFR Mutations

Yang et al. (2012) focused on the structural optimization of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives as reversible kinase inhibitors. These compounds exhibit significant antitumor potency, underscoring the potential of related compounds in cancer treatment, particularly for non-small-cell lung cancer (NSCLC) (Yang et al., 2012).

Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity

Gleason and Shannon (1998) explored the effects of meta-chlorophenylpiperazine, a compound structurally related to this compound, on locomotor activity. Their findings contribute to understanding the neuromodulatory effects of such compounds, potentially informing the development of treatments for motor-related disorders (Gleason & Shannon, 1998).

Zukünftige Richtungen

The future directions for research on “N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-nociceptive and anti-inflammatory effects observed in related compounds, it could be of interest in the development of new therapeutic agents .

Eigenschaften

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETSBDXRGCMPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.